N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C22H22N4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H22N4/c1-15-9-11-19(12-10-15)21-17(3)22-24-16(2)13-20(26(22)25-21)23-14-18-7-5-4-6-8-18/h4-13,23H,14H2,1-3H3 |
InChI Key |
NUAKHSBRNNNZTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyrazole with β-Ketoester
The aminopyrazole precursor, 3-amino-4-(4-methylphenyl)-5-methylpyrazole , is condensed with methyl 3-oxobutyrate under refluxing ethanol to yield 3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one . This reaction proceeds via nucleophilic attack of the aminopyrazole’s NH group on the β-ketoester’s carbonyl carbon, followed by cyclodehydration. The regioselectivity of the reaction ensures that the 4-methylphenyl group from the aminopyrazole occupies the 2-position of the pyrazolo[1,5-a]pyrimidine, while the β-ketoester’s methyl group directs the 5-methyl substitution.
Optimization Insights :
Characterization of the Pyrazolo[1,5-a]Pyrimidin-7(4H)-one Intermediate
The intermediate 3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is characterized by:
-
1H NMR : A singlet at δ 12.16 ppm (NH), aromatic protons between δ 7.30–7.73 ppm, and methyl groups at δ 2.32 ppm.
-
13C NMR : Peaks at δ 155.9 (C7), 151.0 (C3), and 13.1 ppm (CH3).
-
Mass Spectrometry : A molecular ion peak at m/z 302 [M + H]+.
Functionalization at Position 7
The 7-oxo group of the pyrazolo[1,5-a]pyrimidin-7(4H)-one is replaced with a benzylamine moiety via a two-step process: chlorination followed by nucleophilic substitution.
Chlorination Using POCl3
The 7-oxo intermediate is treated with phosphorus oxychloride (POCl3) and tetramethylammonium chloride (TMAC) under reflux to yield 7-chloro-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine .
Reaction Conditions :
Nucleophilic Substitution with Benzylamine
The 7-chloro intermediate reacts with benzylamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form the final product.
Mechanistic Details :
-
Base : Triethylamine neutralizes HCl, shifting equilibrium toward substitution.
-
Solvent : Polar aprotic solvents (THF, DCM) favor SNAr mechanisms.
-
Yield : Typically 60–85% after purification via column chromatography.
Structural Characterization and Analytical Data
Spectroscopic Analysis of the Final Product
X-ray Crystallography
Single-crystal X-ray diffraction of analogous compounds confirms the planar pyrazolo[1,5-a]pyrimidine core and substituent orientations. For example, bond lengths of 1.23 Å (C=O) and 1.35 Å (C-N) align with tautomeric stabilization.
Alternative Synthetic Routes
Sodium Salt-Mediated Cyclization
5-Aminopyrazoles react with sodium salts of (hydroxymethylene)cycloalkanones in DMF to form pyrazolo[1,5-a]pyrimidines. While less common for this compound, this method offers regiocontrol for derivatives with bulkier substituents.
Multi-Step Halogenation and Coupling
Aryl halide intermediates (e.g., 7-bromo derivatives) undergo Suzuki-Miyaura couplings to introduce aryl groups, though this is more relevant for analogs with complex substituents.
Challenges and Optimization Strategies
Regioselectivity in Cyclocondensation
Competing tautomers or side products may arise if reaction conditions deviate. Key mitigations include:
Chemical Reactions Analysis
Types of Reactions: N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Substitution: The benzyl and methylphenyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for benzylic bromination.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Mechanism of Action:
N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has shown promising results in inhibiting tumor cell proliferation. Preliminary studies indicate that it may modulate signaling pathways involved in cell growth and survival, particularly through the inhibition of the mTORC1 pathway.
Case Studies:
- In vitro Studies: A study demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents .
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit antimicrobial activity against various bacterial strains. This property is particularly relevant for developing new antibiotics in response to rising antibiotic resistance.
Applications:
- Inhibition of Mycobacterial ATP Synthase: Similar compounds have been identified as inhibitors of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis. Modeling studies suggest binding between specific subunits of the enzyme, leading to reduced ATP levels and bacterial viability .
Anti-inflammatory Effects
The structure of this compound suggests potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Other Therapeutic Uses
This compound has also been explored for additional therapeutic applications:
- Viral Infections: Some studies indicate its utility in treating viral infections due to its ability to interfere with viral replication mechanisms.
- Duchenne Muscular Dystrophy: It has been suggested as a potential treatment option for genetic disorders like Duchenne muscular dystrophy by inducing apoptosis in affected muscle cells .
Mechanism of Action
The mechanism of action of N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDK2/cyclin A2, the compound can disrupt cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the modulation of signaling cascades that regulate cell growth and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
Pyrazolo[1,5-a]pyrimidines exhibit structure–activity relationships (SAR) highly dependent on substituents at positions 3, 5, and N7:
- 3-Position : A 4-fluorophenyl group at C3 enhances antimycobacterial activity. For example, compound 32 (3,5-bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)) showed potent M. tuberculosis inhibition (IC₅₀ < 0.1 µM) . In contrast, the target compound’s 2-(4-methylphenyl) group may reduce potency due to the absence of electronegative fluorine.
- 5-Position : Bulky substituents like 4-isopropylphenyl (compound 35 ) improve microsomal stability but may reduce solubility . The target’s 5-methyl group balances lipophilicity and metabolic stability.
- N7-Substituent : Pyridin-2-ylmethyl derivatives (e.g., 32–35 ) show strong activity, while benzyl groups (as in the target compound) may alter binding kinetics or off-target effects like hERG channel inhibition .
Data Table: Key Pyrazolo[1,5-a]pyrimidine Derivatives
Biological Activity
N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS Number: 1203396-12-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and autophagy modulation. This article aims to provide a detailed overview of its biological activity based on diverse sources.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4 |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 1203396-12-6 |
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study focusing on related compounds found that certain derivatives showed submicromolar antiproliferative activity and good metabolic stability. These compounds were shown to reduce mTORC1 activity and enhance autophagy at basal levels, suggesting a potential mechanism for their anticancer effects .
The modulation of autophagy appears to be a critical aspect of the compound's activity. By disrupting autophagic flux and interfering with mTORC1 reactivation, these compounds can lead to the accumulation of LC3-II, which is indicative of impaired autophagic degradation. This mechanism may offer a novel approach to cancer treatment by promoting cell death in cancerous cells while sparing normal cells .
Case Studies
Case Study 1: Antiproliferative Activity
In a study involving MIA PaCa-2 pancreatic cancer cells, the compound demonstrated potent antiproliferative effects with IC50 values in the low micromolar range. The results indicated that the compound could serve as a promising candidate for further development as an anticancer agent due to its ability to modulate autophagy and inhibit key signaling pathways associated with cancer progression .
Case Study 2: Autophagy Modulation
Another research effort highlighted the role of this compound in enhancing autophagic processes. The study reported that compounds within this class could disrupt normal autophagic flux, leading to increased accumulation of autophagosomes, which is critical in the context of cancer therapy where autophagy can have dual roles—either promoting survival or leading to cell death depending on the context .
Comparative Biological Activity
To provide further insight into the biological activities associated with this compound and its analogs, a comparative analysis is presented below:
| Compound Name | Antiproliferative Activity | Autophagy Modulation |
|---|---|---|
| This compound | Submicromolar | Yes |
| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Submicromolar | Yes |
| Other Pyrazolo[1,5-a]pyrimidine Derivatives | Varies | Varies |
Q & A
Q. Advanced SAR Analysis
- C3 Substituents : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance mycobacterial ATP synthase inhibition by improving target binding affinity .
- C5 Substituents : Bulky aryl/heteroaryl groups (e.g., 4-methylphenyl) increase metabolic stability in liver microsomes but may reduce solubility .
Methodological Approach : - Systematic Substitution : Synthesize analogues with controlled variations (e.g., halogenation, alkylation) .
- Computational Modeling : DFT calculations to predict electronic effects and docking studies (e.g., AutoDock Vina) to map binding interactions .
- In Vitro Validation : MIC assays against M. tuberculosis or enzyme inhibition assays (IC50 determination) .
How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
Advanced Data Contradiction Analysis
Discrepancies often arise due to:
- Pharmacokinetic Factors : Poor solubility or rapid hepatic metabolism (e.g., CYP450-mediated degradation) .
- Off-Target Effects : hERG channel inhibition (cardiotoxicity) observed in vitro but not always predictive of in vivo outcomes .
Resolution Strategies : - Metabolic Stability Assays : Mouse/human liver microsomes to identify unstable metabolites .
- Formulation Optimization : Use of solubilizing agents (e.g., PEG400) or prodrug strategies .
- Orthogonal Assays : Validate target engagement via SPR or ITC to confirm binding specificity .
What methods are recommended for toxicity profiling of pyrazolo[1,5-a]pyrimidine derivatives?
Q. Advanced Toxicology
- hERG Inhibition : Patch-clamp electrophysiology or FLIPR assays to assess cardiac risk .
- Hepatotoxicity : ALT/AST release assays in HepG2 cells .
- Genotoxicity : Ames test for mutagenicity .
In Vivo Models : - Acute toxicity studies in rodents (LD50 determination) .
- Chronic dosing to monitor organ-specific toxicity (histopathology) .
How to address low yield in regioselective synthesis of pyrazolo[1,5-a]pyrimidines?
Advanced Synthetic Optimization
Low yield often stems from competing reaction pathways. Solutions include:
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl2) or organocatalysts to enhance regioselectivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor cyclization over side reactions .
- Temperature Control : Stepwise heating (e.g., 60°C for cyclization, room temperature for coupling) .
Validation : Monitor reaction progress via TLC or LC-MS .
What mechanistic studies are critical for validating enzyme inhibition claims?
Q. Advanced Mechanistic Research
- Enzyme Kinetics : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
- Structural Biology : Co-crystallization with target enzymes (e.g., mycobacterial ATP synthase) to identify binding motifs .
- Mutagenesis : Site-directed mutagenesis of suspected binding residues (e.g., ATP-binding pocket mutations) .
How to validate crystallographic data for pyrazolo[1,5-a]pyrimidine derivatives?
Q. Advanced Characterization
- Data Collection : Use synchrotron radiation for high-resolution diffraction (≤ 0.8 Å) .
- Refinement : Software suites like Olex2 or SHELXL for anisotropic displacement parameters .
- Validation Tools : CheckCIF/PLATON for geometry outliers and R-factor convergence .
What strategies mitigate discrepancies in biological replicate assays?
Q. Advanced Data Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
